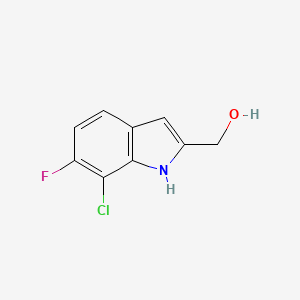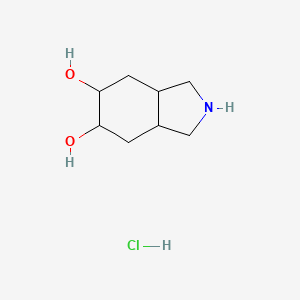
Octahydro-1H-isoindole-5,6-diol hydrochloride
Vue d'ensemble
Description
Octahydro-1H-isoindole-5,6-diol hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of isoindole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-isoindole-5,6-diol hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as cyclohexanone and ethylenediamine.
Condensation Reaction: : Cyclohexanone is condensed with ethylenediamine to form an intermediate compound.
Hydrogenation: : The intermediate compound undergoes hydrogenation to produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors and controlled reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and other standard purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Octahydro-1H-isoindole-5,6-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidized derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Oxidation Products: : Oxidized derivatives of this compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Derivatives with different functional groups.
Applications De Recherche Scientifique
Octahydro-1H-isoindole-5,6-diol hydrochloride has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is studied for its potential biological activity, including its effects on cell biology and potential therapeutic uses.
Medicine: : Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: : It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which octahydro-1H-isoindole-5,6-diol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Octahydro-1H-isoindole-5,6-diol hydrochloride is compared with other similar compounds, such as:
Isoindole: : The parent compound without the octahydro modification.
Indole: : A closely related heterocyclic compound.
Isoindoline: : Another derivative of isoindole.
These compounds share structural similarities but differ in their chemical properties and applications
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, reactions, and applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXDDYEJBPMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC(C1O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




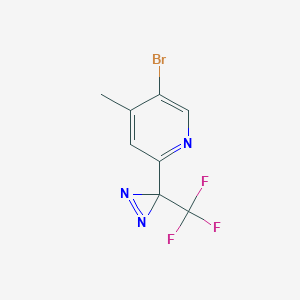
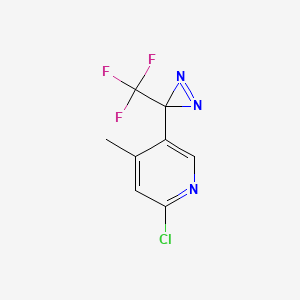
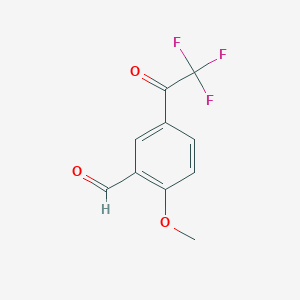

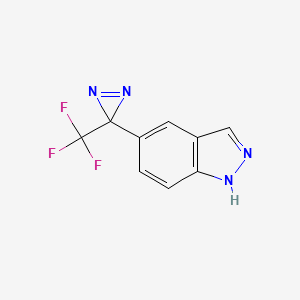
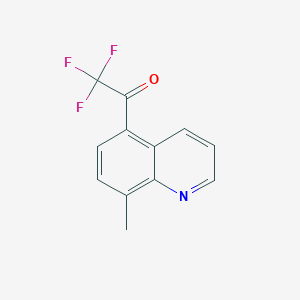
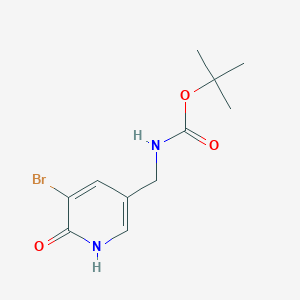
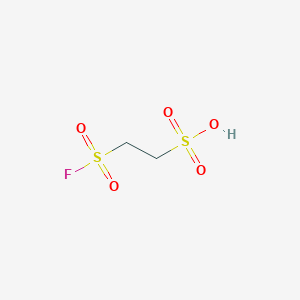
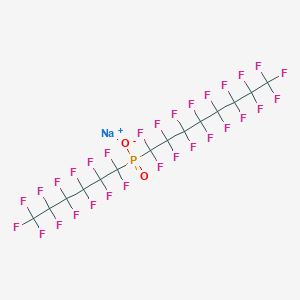
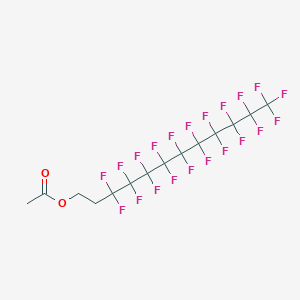
![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
